3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methylbenzo[d]oxazole-2(3H)-thione
- 5,6-dimethylbenzo[d]oxazol-2(3H)-one
- 5-tert-butylbenzo[d]oxazol-2(3H)-one
- 5-ethylbenzo[d]oxazol-2(3H)-one
Uniqueness
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and differentiates it from other benzoxazole derivatives in terms of reactivity and application .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSWVGHTUUDET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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